(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Description
This compound belongs to the thiazol-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a (5E)-configured benzylidene group at position 5, a 4-methylanilino substituent at position 2, and a 3-methylphenoxy moiety on the benzylidene aromatic ring. Such derivatives are typically synthesized via condensation reactions between substituted benzaldehydes and thiazolidinone precursors under acidic conditions . The (E)-stereochemistry at the benzylidene double bond is critical for biological activity, as geometric isomerism often influences molecular interactions with biological targets .
Properties
Molecular Formula |
C25H22N2O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N2O2S/c1-17-6-10-21(11-7-17)26-25-27-24(28)23(30-25)15-19-8-12-22(13-9-19)29-16-20-5-3-4-18(2)14-20/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+ |
InChI Key |
KSYMJHZESAEYSZ-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with its structural analogs (Table 1), followed by key findings.
Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives
Key Findings:
Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to and , involving acetic acid/sodium acetate-mediated condensation (yields ~70–85%) . In contrast, analogs with nitro or piperazinyl groups require more complex steps, resulting in lower yields (e.g., 21% for compound 9e in ) .
Substituent Effects on Bioactivity: Antimicrobial Activity: Analogs with electron-withdrawing groups (e.g., nitro in ) or thioxo groups (e.g., ) show enhanced antimicrobial potency (MIC50: 8–64 µg/mL) compared to non-thioxo derivatives . Stereochemical Influence: (Z)-isomers () often exhibit lower activity than (E)-isomers due to steric hindrance in target binding .
HRMS: Precise mass matching (e.g., [M+H]+ 457.1259 in ) confirms molecular identity .
Thermal Stability: Decomposition temperatures for similar compounds range from 178–246°C (), suggesting moderate thermal stability .
Contradictions and Limitations:
Biological Activity
The compound (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring which is known for its diverse biological activities. The structural components include:
- Thiazole ring : Contributes to the compound's biological activity.
- Aromatic substituents : Enhance lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activity
Antimicrobial Activity
Thiazole derivatives have been reported to possess significant antimicrobial properties. In vitro studies have shown that compounds similar to (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one exhibit activity against various bacterial strains and fungi. For instance, a study demonstrated that certain thiazole derivatives inhibited the growth of Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various cancer cell lines. For example, compounds with similar structural motifs have shown promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The antiproliferative effects were assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Some derivatives exhibited IC50 values as low as 0.50 μM, suggesting potent anticancer activity .
The mechanisms through which (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one exerts its biological effects include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Disruption of microbial cell membranes : Antimicrobial activity is often attributed to the ability of thiazole derivatives to disrupt the integrity of microbial membranes.
Case Studies
- Antifungal Activity Study : A series of thiazole derivatives were synthesized and tested against Candida species. The compound with a similar structure demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential .
- Anticancer Evaluation : In a study evaluating various thiazole derivatives for anticancer activity, one derivative was found to have an IC50 value of 0.82 μM against MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
